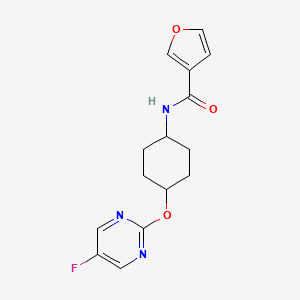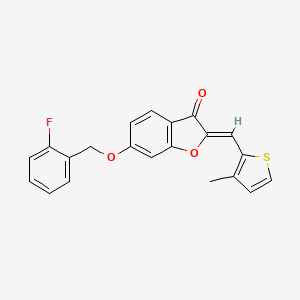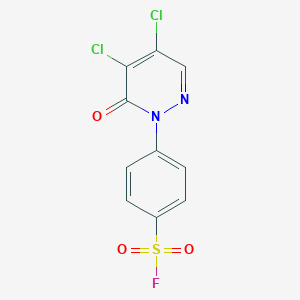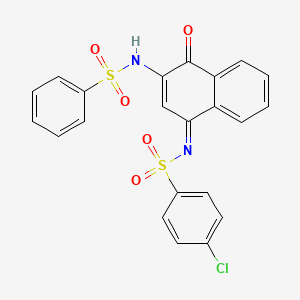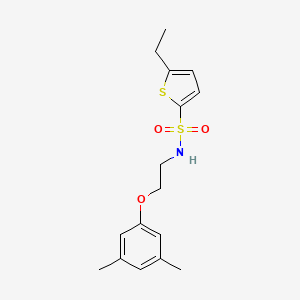
N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with an ethyl group and a sulfonamide group. The sulfonamide group is further substituted with a chain that contains a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would likely result in a planar structure around these rings. The oxygen in the phenoxy group and the sulfur in the sulfonamide group are likely to be sp3 hybridized, leading to a tetrahedral geometry around these atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of polar or charged groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antibacterial and Enzyme Inhibition
The research conducted by Aziz‐ur‐Rehman et al. (2014) investigates molecules bearing the azomethine group, known for their biological activities, including antibacterial and enzyme inhibition. Although the specific chemical of interest isn't directly studied, related compounds elaborated from 2,4-Dimethylphenol as precursors show significant biological activities, suggesting a potential area of application for similar sulfonamide compounds in antibacterial and enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).
Antioxidant Activities
Sudhana et al. (2019) explore the synthesis, characterization, and biological evaluation of dihydropyridine analogs, focusing on their antioxidant activities. This research, while not addressing the exact compound , highlights the significance of sulfonamide derivatives in treating oxidative stress-associated diseases, indicating the potential antioxidant applications of sulfonamide-based compounds (Sudhana et al., 2019).
Electrochemical Reduction Studies
The study by Santelices and Hawley (1977) on the electrochemical reduction of sulfonamides provides insight into the redox behavior of similar compounds. Understanding the electrochemical properties of sulfonamides can be crucial for developing applications in electrochemistry and designing new materials with specific electronic properties (Santelices & Hawley, 1977).
Antimicrobial Activity and Molecular Docking
Hussein (2018) synthesizes novel sulfonamide hybrids, demonstrating their antimicrobial activities. This research suggests the potential of sulfonamide compounds, including the one , in developing new antimicrobial agents. Molecular docking studies further support their application in drug design and development (Hussein, 2018).
Antiproliferative Agents
Pawar, Pansare, and Shinde (2018) report the synthesis of thiophene-sulfonamide derivatives as antiproliferative agents. Their work on these compounds highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment, suggesting a possible research direction for the compound of interest in the study of antiproliferative activities (Pawar et al., 2018).
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-4-15-5-6-16(21-15)22(18,19)17-7-8-20-14-10-12(2)9-13(3)11-14/h5-6,9-11,17H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXZFUWUNWCPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)
![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)
![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

